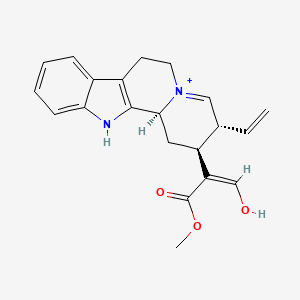
4,21-Dehydrocorynantheine aldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4,21-Dehydrocorynantheine aldehyde is a member of beta-carbolines.
Applications De Recherche Scientifique
Neurotoxicity and Metabolism
Aldehydes like 4,21-Dehydrocorynantheine aldehyde play a role in neurotoxicity and metabolism. Studies indicate that biogenic aldehydes could contribute to neurodegenerative disorders due to their neurotoxic properties. Aldehyde dehydrogenases (ALDH) are enzymes that detoxify these aldehydes, and mutations in ALDH genes are linked to diseases with neurological abnormalities (Marchitti, Deitrich, & Vasiliou, 2007).
Role in Cancer
In cancer research, ALDH enzymes, including those acting on 4,21-Dehydrocorynantheine aldehyde, are studied for their role in cancer stem cells. High ALDH activity is a marker in breast carcinomas and correlates with poor prognosis. This highlights the importance of ALDH in cancer survival and progression (Ginestier et al., 2007).
Aldehyde Dehydrogenase Deficiency
Research on ALDH deficiency, including its role in metabolism of aldehydes like 4,21-Dehydrocorynantheine aldehyde, shows its significance in metabolic and genetic conditions. A study on ALDH2 deficiency in Japanese populations reveals insights into facial flushing reactions to alcohol, suggesting a genetic basis for this response (Harada, Agarwal, & Goedde, 1981).
Molecular Toxicity Mechanisms
Aldehydes, including 4,21-Dehydrocorynantheine aldehyde, have been studied for their molecular toxicity mechanisms. These compounds contribute to human diseases through nucleic acid and protein carbonylation/oxidation, impacting gene expression and signal transduction. Their role in diseases like diabetes, neurodegenerative diseases, and aging-associated diseases is a subject of ongoing research (O'Brien, Siraki, & Shangari, 2005).
Protective Role Against Stroke
ALDH enzymes, which metabolize aldehydes like 4,21-Dehydrocorynantheine aldehyde, are studied for their protective role against stroke. ALDH2, in particular, has shown neuroprotective effects by clearing toxic aldehydes, suggesting potential therapeutic applications in stroke prevention (Guo et al., 2013).
Propriétés
Numéro CAS |
85925-15-1 |
|---|---|
Nom du produit |
4,21-Dehydrocorynantheine aldehyde |
Formule moléculaire |
C21H23N2O3+ |
Poids moléculaire |
351.4 g/mol |
Nom IUPAC |
methyl (Z)-2-[(2S,3R,12bS)-3-ethenyl-2,3,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-5-ium-2-yl]-3-hydroxyprop-2-enoate |
InChI |
InChI=1S/C21H22N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,11-13,16,19,22H,1,8-10H2,2H3/p+1/t13-,16-,19-/m0/s1 |
Clé InChI |
ALAYFJAHDKALQW-AXHNFQJDSA-O |
SMILES isomérique |
COC(=O)/C(=C\O)/[C@H]1C[C@H]2C3=C(CC[N+]2=C[C@@H]1C=C)C4=CC=CC=C4N3 |
SMILES |
COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |
SMILES canonique |
COC(=O)C(=CO)C1CC2C3=C(CC[N+]2=CC1C=C)C4=CC=CC=C4N3 |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(13E,15E,17E)-2-[(2E,4E)-dodeca-2,4-dien-2-yl]-7-hydroxy-8-methyl-1-oxa-5,10-diazacyclononadeca-13,15,17-triene-4,9,19-trione](/img/structure/B1247759.png)



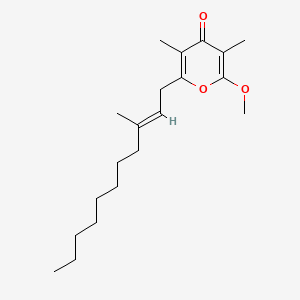
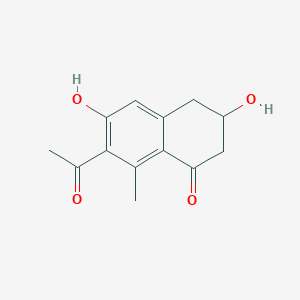
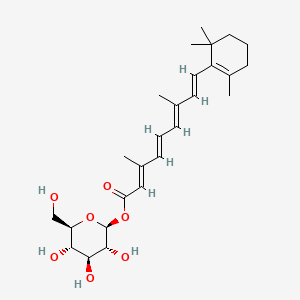




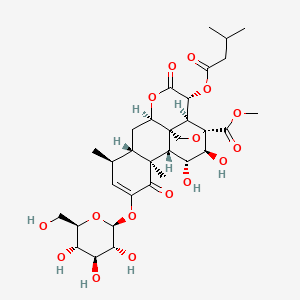
![N,N-Dimethyl-2-[phenyl(pyridin-2-yl)methylidene]hydrazinecarbothioamide](/img/structure/B1247780.png)
